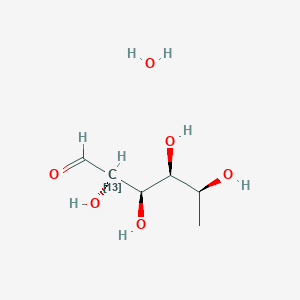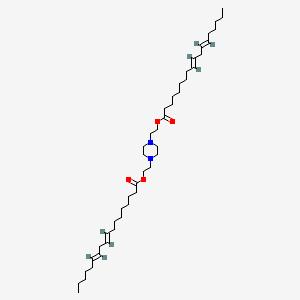
Rhamnose-13C-1 (monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhamnose-13C-1 (monohydrate) is a stable isotope-labeled compound of rhamnose, a naturally occurring monosaccharide found in plants and bacteria. The compound is labeled with carbon-13 at the first carbon position, making it useful for various scientific research applications, particularly in metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhamnose-13C-1 (monohydrate) typically involves the incorporation of carbon-13 into the rhamnose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of rhamnose. The reaction conditions often involve enzymatic or chemical methods to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods
Industrial production of Rhamnose-13C-1 (monohydrate) involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled rhamnose is then extracted and purified to obtain the monohydrate form. This method ensures a consistent and high yield of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
Rhamnose-13C-1 (monohydrate) undergoes various chemical reactions, including:
Oxidation: Rhamnose can be oxidized to produce rhamnonic acid.
Reduction: Reduction of rhamnose can yield rhamnitol.
Substitution: Rhamnose can participate in substitution reactions to form glycosidic bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acids or enzymes for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include rhamnonic acid, rhamnitol, and various glycosides, depending on the specific reaction and conditions used .
Scientific Research Applications
Rhamnose-13C-1 (monohydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of rhamnose in various biochemical pathways.
Biology: Employed in studies of bacterial cell wall biosynthesis and plant glycoside metabolism.
Medicine: Utilized in cancer research as a component of immunogens for immunotherapy.
Industry: Applied in the food and beverage industry as a marker for intestinal absorption studies
Mechanism of Action
The mechanism of action of Rhamnose-13C-1 (monohydrate) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 allows researchers to track its transformation and interactions within the biological system. Molecular targets include enzymes involved in glycoside hydrolysis and synthesis, as well as pathways related to bacterial cell wall formation and plant metabolism .
Comparison with Similar Compounds
Similar Compounds
Rhamnose-13C-2 (monohydrate): Another isotope-labeled form of rhamnose with carbon-13 at the second carbon position.
Unlabeled Rhamnose: The natural form of rhamnose without any isotopic labeling.
Deoxythymidinediphosphate-L-rhamnose (dTDP-Rha): A rhamnose donor involved in bacterial cell wall biosynthesis.
Uniqueness
Rhamnose-13C-1 (monohydrate) is unique due to its specific labeling at the first carbon position, making it particularly useful for detailed metabolic studies and tracer experiments. This specificity allows for precise tracking and analysis of its biochemical transformations compared to other similar compounds .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(213C)hexanal;hydrate |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i4+1; |
InChI Key |
CBDCDOTZPYZPRO-NWVTVKHOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([13C@H](C=O)O)O)O)O.O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)

![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)



![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)




